N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound combining a benzothiophene moiety (a sulfur-containing aromatic system) with a tetrahydrobenzoxazole carboxamide group. This structural architecture confers unique physicochemical properties, such as enhanced solubility and bioavailability, while maintaining strong interactions with biological targets like enzymes and receptors. Its synthesis typically involves multi-step coupling reactions, with precise control over conditions to ensure purity .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(10-13-11-24-17-9-5-3-6-14(13)17)20-19(22)18-15-7-2-4-8-16(15)23-21-18/h3,5-6,9,11-12H,2,4,7-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGVRZAAQEECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 428.6 g/mol
- CAS Number : 2415510-60-8
The compound's biological activity is primarily attributed to its interaction with various cellular pathways. It has shown promising results in inhibiting specific cancer cell lines through:
- Inhibition of Cell Proliferation : The compound demonstrates significant cytotoxic effects on cancer cells, particularly in cervical (HeLa), liver (SMMC-7721), and leukemia (K562) cell lines. For instance, it exhibited an IC50 value of 0.126 μM against HeLa cells, indicating potent anti-cancer properties compared to standard chemotherapeutics like doxorubicin .
- SAR Analysis : Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the compound's efficacy. Modifications to the benzothiophene core and the introduction of various substituents have been shown to influence activity levels significantly .
Biological Activity Data
The following table summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | Activity Comparison |
|---|---|---|---|
| HeLa | 0.126 | Doxorubicin | 20-fold more potent |
| SMMC-7721 | 0.071 | Doxorubicin | Comparable |
| K562 | 0.164 | Doxorubicin | Higher activity |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various derivatives of benzothiophene-based compounds, this compound was highlighted for its superior activity against HeLa cells. The study indicated that modifications enhancing electron density on the aromatic system significantly improved cytotoxicity .
Case Study 2: SAR and Efficacy
A comprehensive SAR analysis revealed that compounds with certain functional groups exhibited enhanced biological activity. For example, the introduction of methoxy groups at specific positions on the benzothiophene structure was found to increase potency against liver cancer cells (HepG2) and breast cancer cells (MCF7) .
Comparison with Similar Compounds
Key Structural Variations
The compound’s core structure distinguishes it from analogs through:
- Benzothiophene vs. Benzofuran/Thiophene : Unlike benzofuran-containing analogs (e.g., N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl] derivatives), the benzothiophene group introduces sulfur-mediated electronic effects, enhancing binding to sulfur-sensitive enzymes .
- Tetrahydrobenzoxazole vs. Oxolane/Oxane : Replacing tetrahydrobenzoxazole with oxolane (as in N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide) reduces ring strain but may decrease π-π stacking interactions critical for receptor binding .
- Substituent Effects : Bromine (in bromopyrimidine analogs) and fluorine (e.g., in N-[2-chlorophenyl]methyl derivatives) alter steric and electronic profiles, influencing pharmacokinetics and target selectivity .
Pharmacological Properties
- Binding Affinity : The target compound’s tetrahydrobenzoxazole ring enables stronger hydrogen bonding with kinase active sites (e.g., EGFR) compared to oxolane analogs .
- Metabolic Stability : Benzothiophene’s sulfur atom resists cytochrome P450 oxidation better than benzofuran, extending half-life .
- Selectivity : Fluorine or chlorine substituents in analogs (e.g., N-[(2-chlorophenyl)methyl] derivatives) improve selectivity for GABA receptors but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
